氟菲林

描述

Flufylline is a derivative of theophylline characterized by its biological activity, primarily investigated for its cardiovascular applications. Initial research highlighted its long-lasting blood pressure-lowering activity, along with significant serotonin and histamine antagonism and broncholytic activity. These pharmacological properties prompted further studies to explore its broader applications in medicine and pharmacology (Thiele et al., 1984).

Synthesis Analysis

The synthesis of Flufylline, as part of a broader exploration into cardiovascular drugs, involved the creation of piperazine- and piperidine derivatives of theophylline. This chemical strategy aimed to identify compounds with significant therapeutic potential, leading to the identification of Flufylline due to its promising pharmacological profile (Thiele et al., 1984).

Molecular Structure Analysis

Although specific molecular structure analysis for Flufylline is not detailed in the available literature, its classification as a theophylline derivative suggests it shares the core xanthine structure inherent to theophylline. Modifications to this structure, such as the addition of piperazine or piperidine groups, likely contribute to its distinct pharmacological activities. The influence of fluorine substituents in pharmaceuticals, including their impact on physical and adsorption, distribution, metabolism, and excretion (ADME) properties, provides a context for understanding Flufylline's structural analysis (Müller, Faeh, & Diederich, 2007).

Chemical Reactions and Properties

The introduction of fluorine into pharmaceutical compounds, like Flufylline, can significantly affect their chemical reactions and properties. Fluorine's unique electronic effects enhance bioavailability and stability, which may contribute to Flufylline's pharmacological efficacy. The synthesis and application of fluorinated compounds in medicinal chemistry emphasize the role of fluorine in modulating the physicochemical properties of drugs, potentially relevant to Flufylline's chemical profile (Böhm et al., 2004).

Physical Properties Analysis

The physical properties of Flufylline, including its solubility, stability, and bioavailability, are influenced by its molecular structure and the presence of fluorine. Fluorination patterns impact the lipophilicity, aqueous solubility, and metabolic stability of pharmaceuticals, which are critical factors in drug design and efficacy (Huchet et al., 2015).

Chemical Properties Analysis

The chemical properties of Flufylline, particularly its reactivity and interactions with biological targets, are central to its pharmacological action. The compound's interaction with cardiovascular systems, alongside its antagonism of serotonin and histamine receptors, reflects its complex chemical behavior in biological environments. The strategic incorporation of fluorine into its structure may further modulate these interactions, enhancing the compound's therapeutic potential (Thiele et al., 1984).

科学研究应用

1.肿瘤学研究

在肿瘤学研究中,氟菲林已显示出有希望的结果。一项研究强调了其在增强氟达拉滨对非霍奇金淋巴瘤细胞毒性的潜力。氟达拉滨与潘托昔菲林(一种类似于氟菲林的药物)的组合在肿瘤细胞中显示出增强的细胞毒性,表明其在克服耐药性和实现更长缓解期中具有潜在作用 (Alas, Bonavida, & Emmanouilides, 2000)。

2.胃肠道和肝损伤

氟菲林已被研究其在改善肠道和肝损伤方面的潜力。一项针对遭受失血性休克的大鼠的研究表明,利索菲林(氟菲林的衍生物)治疗可以保护肠道屏障功能并减少肝损伤,表明其在这些情况下的治疗潜力 (Wattanasirichaigoon, Menconi, & Fink, 2000)。

3.骨质减少和骨骼健康

2019 年对卵巢切除大鼠的骨质减少症研究表明,与氟菲林密切相关的潘托昔菲林通过成骨和骨血管生成机制有效逆转骨质减少症。这一发现表明氟菲林在骨骼健康和骨质减少症治疗中具有潜在应用 (Pal et al., 2019)。

4.神经系统应用

氟菲林在神经系统应用中的潜力已得到探索。例如,潘托昔菲林被研究其在预防背根神经节室综合征中的作用,表明其在治疗因椎间盘突出引起的坐骨神经痛及其在神经病学中的更广泛意义 (Yabuki, Onda, Kikuchi, & Myers, 2001)。

5.生殖健康

在生殖健康中,潘托昔菲林已被用于改善人类精子的活动能力。一项研究表明,它可以增加人类精子产生的氧化氮的水平,从而增强精子活动能力,并可能使辅助生殖技术受益 (Banihani, Abu‐Alhayjaa, Amarin, & Alzoubi, 2018)。

6.利什曼病的治疗

氟菲林已被确定为美洲皮肤利什曼病的潜在口服治疗方法。研究强调了潘托昔菲林在这种情况下的有效性,表明其在开发此类疾病的新疗法中发挥作用 (Girardi, Marinho, & Elias, 2019)。

7.血管和炎症性疾病

氟菲林已被研究其在各种疾病中的药理和临床作用,包括间歇性跛行和脑血管病理。在这种情况下,其抗炎和免疫调节特性已被强调 (Dubenko, 2016)。

作用机制

Target of Action

Flufylline, also known as Sgd 195/78 , primarily targets the 5-HT receptors . These receptors, also known as serotonin receptors, play a crucial role in regulating mood, anxiety, and happiness in the nervous system.

Mode of Action

Flufylline exhibits antagonism towards 5-HT receptors . This means that it binds to these receptors but does not activate them, thereby blocking them from being activated by serotonin. This action can alter the transmission of serotonin signals, which can influence various physiological and psychological processes.

Result of Action

Flufylline has been shown to exhibit antihypertensive properties in spontaneously hypertensive rats . This suggests that it may help in lowering blood pressure. Additionally, due to its antagonistic action on 5-HT receptors, it may also influence mood and cognitive function.

属性

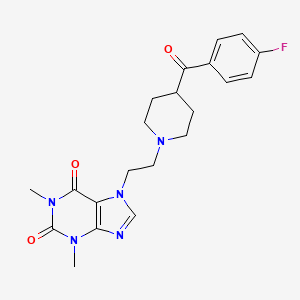

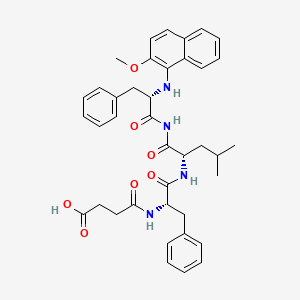

IUPAC Name |

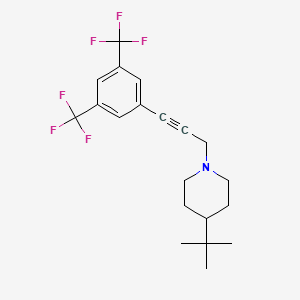

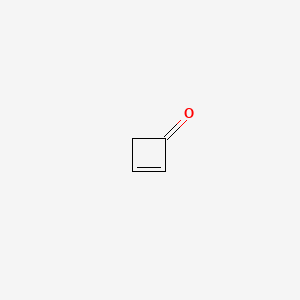

7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEYQPKJAPXGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231611 | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flufylline | |

CAS RN |

82190-91-8 | |

| Record name | Flufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between Flufylline and Fluprofylline, and how does this affect their pharmacological profiles?

A2: While the provided abstracts don't provide the detailed chemical structures of Flufylline and Fluprofylline, they mention both are theophylline derivatives featuring piperazine and piperidine moieties, respectively. [] This structural difference likely contributes to the observed difference in their pharmacological activity. Specifically, Fluprofylline exhibits a higher selectivity for alpha-1 adrenoceptors compared to Flufylline. []

Q2: What were the primary research objectives behind the development of Flufylline?

A3: Flufylline was synthesized as part of a research program aimed at developing novel cardiovascular drugs. [] Early pharmacological screening revealed its long-lasting blood pressure-lowering effect, alongside serotonin and histamine antagonism, and broncholytic activity. [] These findings prompted further investigation into its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

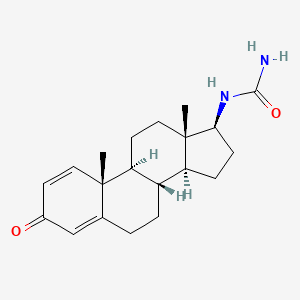

![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)

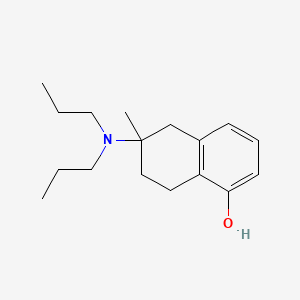

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)